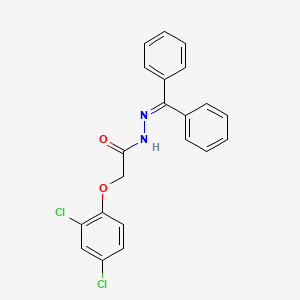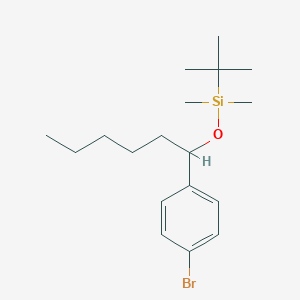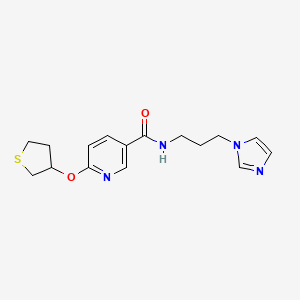
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization in Biological Activity
Nicotinamides, including compounds like N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, are a class of compounds with a wide range of applications. They are known for their roles as antimicrobial agents and inhibitors of biological processes. Their structural modification is key to their observed activities. For instance, the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a related compound, used X-ray crystallographic methods and NMR techniques, highlighting the importance of structural analysis in understanding their biological activity (Burnett, Johnston, & Green, 2015).
Role in Cellular Energy Metabolism and Disease Treatment
Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism impacting physiology. It influences oxidative stress and modulates pathways related to cell survival and death. Its cytoprotective properties block inflammatory cell activation and apoptosis, making it potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Interaction with Biological Enzymes
Nicotinamide also interacts with various biological enzymes. For example, it's an additive in media used for studying oxidative metabolism of substrates of hepatic microsomal mixed-function oxidase. This interaction is crucial for understanding how these compounds can modulate enzyme activities (Schenkman, Ball, & Estabrook, 1967).
Antioxidant Properties and Neuroprotection
Nicotinamide exhibits significant antioxidant properties, particularly in brain mitochondria. It inhibits oxidative damage induced by reactive oxygen species, protecting against protein oxidation and lipid peroxidation, suggesting its use as a potent antioxidant (Kamat & Devasagayam, 1999).
Inhibitory Properties and Therapeutic Applications
The compound's structure relates closely to its inhibitory properties on enzymes like soluble epoxide hydrolase. This inhibition can lead to increased circulating levels of certain acids, potentiating their pharmacological properties. The structural optimization of related arylamides offers insights into developing potent and selective inhibitors with therapeutic applications (Eldrup et al., 2009).
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)22-14-4-9-23-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATQIRTWWZHNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)

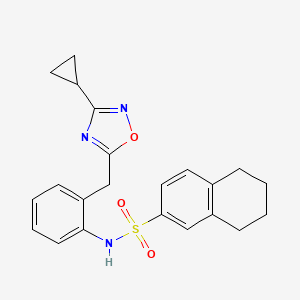
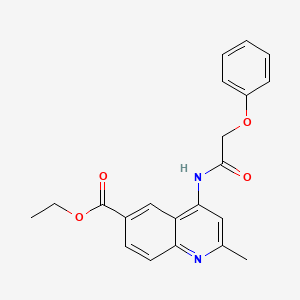


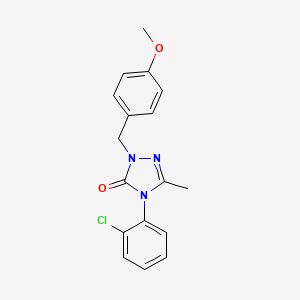
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)


![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)
